{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid
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Overview
Description
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid is an organic compound with the molecular formula C10H13NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate undergoes further reactions, including formylation and subsequent amide formation, to yield the final product .
Industrial Production Methods
the synthesis generally follows standard organic synthesis protocols, involving multiple steps of purification and characterization to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(5-methylthiophen-2-yl)formamido]acetic acid: Similar structure but lacks the ethyl group.
2-acetyl-5-methylthiophene: An intermediate in the synthesis of the target compound.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
2-[(5-ethyl-4-methylthiophen-2-yl)formamido]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO3S/c1-3-7-6(2)4-8(15-7)10(14)11-5-9(12)13/h4H,3,5H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
SVYFGWDSLMBOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCC(=O)O)C |
Origin of Product |
United States |
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